tert-Butyl 4-cyclopropylpiperidine-1-carboxylate
Description
tert-Butyl 4-cyclopropylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group at the 1-position and a cyclopropyl substituent at the 4-position of the piperidine ring. This compound is widely utilized in medicinal chemistry and organic synthesis as a building block for drug candidates, particularly due to the steric and electronic effects imparted by the cyclopropyl group. The rigid cyclopropane ring enhances conformational stability, which can improve metabolic resistance and binding affinity in target interactions.
Properties
IUPAC Name |
tert-butyl 4-cyclopropylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)14-8-6-11(7-9-14)10-4-5-10/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTCBHPOGWRJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730112 | |
| Record name | tert-Butyl 4-cyclopropylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208245-60-7 | |
| Record name | tert-Butyl 4-cyclopropylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-cyclopropylpiperidine-1-carboxylate typically involves the reaction of 4-cyclopropylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-cyclopropylpiperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-cyclopropylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new pharmaceuticals due to its potential bioactivity.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its unique structure allows for the exploration of new pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyclopropylpiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their substituents are compared below:
*Calculated based on molecular formula.
Key Observations:
- Cyclopropyl Substituent : The cyclopropyl group in the target compound introduces steric bulk and rigidity, reducing conformational flexibility compared to linear alkyl or polar substituents (e.g., hydroxymethyl). This feature is advantageous in drug design for improving metabolic stability and target selectivity .
Physicochemical Properties
Solubility and Stability:
- The cyclopropyl derivative’s low water solubility aligns with its hydrophobic character, making it suitable for lipid-based formulations.
- The amino-pyridinyl analog’s moderate solubility and stability suggest utility in buffered pharmaceutical systems .
Biological Activity
tert-Butyl 4-cyclopropylpiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a piperidine ring, a cyclopropyl moiety, and a tert-butyl group, which together contribute to its lipophilicity and reactivity. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- Molecular Formula : C_{13}H_{21}N_{1}O_{2}
- Molecular Weight : 225.33 g/mol
- Structural Features :
- Piperidine ring: A six-membered nitrogen-containing heterocycle.
- Cyclopropyl group: Enhances structural complexity and may influence biological interactions.
- Tert-butyl group: Increases lipophilicity, potentially affecting solubility and permeability.
The biological activity of this compound is believed to involve interaction with specific molecular targets within biological systems. These interactions may modulate various biochemical pathways, influencing cellular functions and responses. The exact targets and mechanisms remain an area of active research.
Pharmacological Applications
Research indicates that this compound may exhibit potential as a pharmaceutical agent. Its structural characteristics suggest possible applications in:
- Antimicrobial Activity : Preliminary studies have indicated that piperidine derivatives can inhibit the growth of Mycobacterium tuberculosis, making them candidates for tuberculosis treatment .
- Neuropharmacology : Compounds with piperidine structures are often explored for their effects on neurotransmitter systems, suggesting potential use in treating neurological disorders.
Case Studies
- Inhibition of Mycobacterium tuberculosis :
- Neurotransmitter Modulation :
- Another investigation into structurally similar compounds highlighted their ability to interact with dopamine receptors, suggesting a role in modulating dopaminergic signaling pathways, which could be beneficial in treating conditions like schizophrenia or Parkinson's disease.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
